Halodrol

Catalog No.
S13275344
CAS No.
1338221-84-3
M.F
C20H29ClO2
M. Wt
336.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halodrol

CAS Number

1338221-84-3

Product Name

Halodrol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C20H29ClO2

Molecular Weight

336.9 g/mol

InChI

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1

InChI Key

ZHWBNJVZZYSUJZ-HADYEQCDSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@H](C=C[C@]34C)O)Cl

Chlorodehydromethylandrostenediol, commonly referred to as Halodrol, is a synthetic, orally active anabolic-androgenic steroid (AAS) . Its full chemical name is 4-chloro-17α-methylandrost-1,4-diene-3β,17β-diol. This compound was initially introduced as a dietary supplement and potential pro-hormone under the name Halodrol-50 by Gaspari Nutrition in 2005 .

, biological activity, synthesis methods, applications, interaction studies, and comparison with similar compounds—we gain a comprehensive understanding of chlorodehydromethylandrostenediol (Halodrol). Its intricate biochemical pathways and historical significance underscore both its utility and limitations in modern pharmaceutical practices.

Biologically, Halodrol acts similarly to traditional anabolic steroids by binding to androgen receptors, thereby influencing gene expression involved in protein synthesis and muscle growth. Despite its classification as a pro-hormone rather than a fully synthesized steroid, Halodrol demonstrates substantial anabolic potency, potentially converting to testosterone and other sex hormones during metabolism .

The synthesis of Halodrol involves several steps starting from dehydrochloromethyltestosterone (DHCT). Here is a simplified outline of the process:

  • Reduction of Carbonyl Group: Dehydrochloromethyltestosterone is reduced to form intermediate compounds.
  • Separation of Epimers: Fractional crystallization from dichloromethane separates the resulting epimers.
  • Partial Reduction: Specific reductions lead to the formation of desired isomers, particularly focusing on creating structures akin to 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3α-ol (M4), a long-term metabolite of DHCT .

Given its pharmacokinetic profile, interactions with other medications could occur, especially concerning liver function. Since Halodrol belongs to the class of 17α-alkylated steroids, it carries inherent risks of hepatotoxicity, similar to other members of this category. Monitoring liver enzymes and maintaining caution regarding concurrent medication usage are essential considerations .

Several compounds share similarities with Halodrol in terms of their chemical structure and biological activities. Some notable examples include:

  • Promagnon (Chloromethylandrostenediol): Developed concurrently with Halodrol, this compound shares a similar mechanism of action but differs slightly in its molecular structure .
  • Dehydrochloromethyltestosterone (DHCT): The parent compound from which Halodrol is synthesized, DHCT itself is an anabolic steroid with therapeutic applications in certain contexts .
  • Naturally Occurring Metabolites Like 1-Androstene-3β-Ol-17-One: While these compounds exhibit milder anabolic effects compared to Halodrol, they demonstrate unique profiles in terms of bioavailability and receptor binding affinities .

These comparisons highlight the specificity of Halodrol’s design and its intended role within the broader context of anabolic steroid chemistry.

By examining each aspect—description,

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

336.1856079 g/mol

Monoisotopic Mass

336.1856079 g/mol

Heavy Atom Count

23

UNII

K6PH0FVE0K

Dates

Modify: 2024-08-10

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